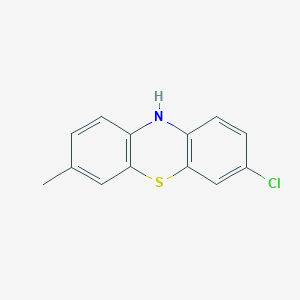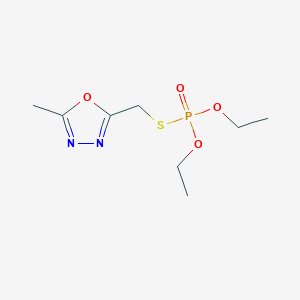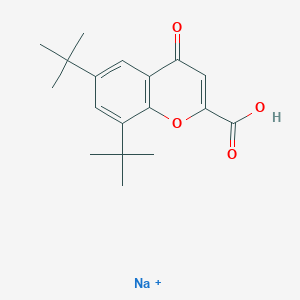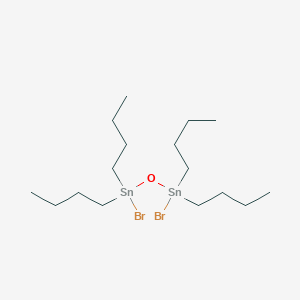
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is an organotin compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of two bromine atoms and four butyl groups attached to a distannoxane core. This compound is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane can be synthesized through the reaction of tetrabutyltin with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)4Sn+Br2→(C4H9)2SnOSn(C4H9)2Br2
Industrial Production Methods
Industrial production of this compound involves large-scale bromination of tetrabutyltin. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It can be used in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include various substituted organotin compounds and larger organotin complexes.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and tin centers play a crucial role in its chemical behavior, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromopropane: An organobromine compound used in organic synthesis.
1,2-Dibromoethane: Another organobromine compound with applications in synthesis and industry.
Tetrabutyltin: A precursor used in the synthesis of various organotin compounds.
Uniqueness
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is unique due to its specific structure, which includes both bromine atoms and a distannoxane core. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
28520-97-0 |
|---|---|
Molekularformel |
C16H36Br2OSn2 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
bromo-[bromo(dibutyl)stannyl]oxy-dibutylstannane |
InChI |
InChI=1S/4C4H9.2BrH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
MYHNLFIEOWPXJF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



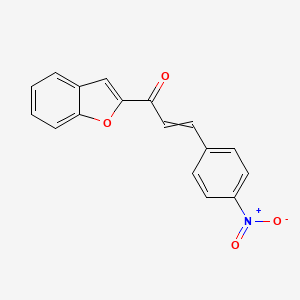
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)

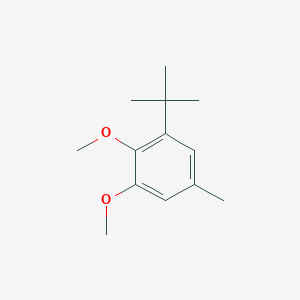

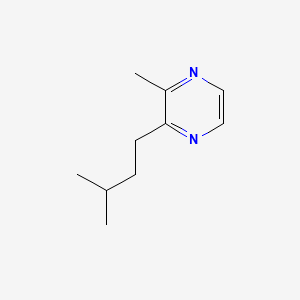
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
